Nitrocyclopropane
Overview
Description
Nitrocyclopropane is a chemical compound characterized by a three-membered ring structure with a nitro group (-NO2) attached to one of the carbon atoms
Synthetic Routes and Reaction Conditions:
Nitration of Cyclopropane: One common method involves the nitration of cyclopropane using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction typically occurs under controlled temperature conditions to prevent excessive decomposition.
Halogenation and Subsequent Nitration: Another approach involves the halogenation of cyclopropane to form a halocyclopropane intermediate, which is then nitrated to introduce the nitro group.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully monitored and controlled to optimize the reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as nitroso derivatives and oximes.
Reduction: Reduction of this compound can lead to the formation of aminocyclopropanecarboxylic acids, which are valuable intermediates in organic synthesis.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives, oximes, and other oxidized products.
Reduction: Aminocyclopropanecarboxylic acids and other reduced derivatives.
Substitution: Substituted cyclopropanes with various functional groups.
Scientific Research Applications
Nitrocyclopropane has found applications in several scientific research areas:
Energetic Materials: Due to its high energy content, this compound is used in the development of explosives and propellants.
Pharmaceuticals: this compound derivatives are explored for their potential biological activity, including the synthesis of aminocyclopropanecarboxylic acids, which are used in drug development.
Organic Synthesis: this compound serves as a versatile intermediate in the synthesis of complex organic molecules, enabling the construction of various functionalized compounds.
Mechanism of Action
The mechanism by which nitrocyclopropane exerts its effects depends on the specific application:
Energetic Materials: The high energy release upon decomposition is attributed to the strained ring structure and the presence of the nitro group, which facilitates rapid breakdown and energy release.
Pharmaceuticals: The biological activity of this compound derivatives is often linked to their interaction with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Nitrocyclopropane is compared with other similar compounds, such as nitroethane, nitromethane, and nitropropane:
Nitroethane: Similar in structure but with a two-carbon chain, nitroethane is less strained and has different reactivity and applications.
Nitromethane: A simpler nitro compound with a single carbon atom, nitromethane is used in different chemical reactions and has distinct properties.
Nitropropane: With a three-carbon chain, nitropropane shares some similarities with this compound but exhibits different chemical behavior due to the absence of ring strain.
Properties
IUPAC Name |
nitrocyclopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c5-4(6)3-1-2-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSLARHICMEYEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512911 | |
Record name | Nitrocyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13021-02-8 | |
Record name | Nitrocyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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